molecular formula C25H23NO2 B12526596 4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole CAS No. 820213-31-8

4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole

Cat. No.: B12526596
CAS No.: 820213-31-8
M. Wt: 369.5 g/mol
InChI Key: PUSANHFNKGEDRH-UHFFFAOYSA-N
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Description

The compound 4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole features a 3,4-dihydro-2H-pyrrole core substituted with a bis(4-methoxyphenyl)methylidene group at position 4 and a phenyl group at position 5. The methylidene group introduces conjugation, while the methoxy substituents enhance electron-donating effects, influencing solubility and electronic properties.

Properties

CAS No.

820213-31-8

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

4-[bis(4-methoxyphenyl)methylidene]-5-phenyl-2,3-dihydropyrrole

InChI

InChI=1S/C25H23NO2/c1-27-21-12-8-18(9-13-21)24(19-10-14-22(28-2)15-11-19)23-16-17-26-25(23)20-6-4-3-5-7-20/h3-15H,16-17H2,1-2H3

InChI Key

PUSANHFNKGEDRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C2CCN=C2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole can be achieved through several synthetic routes. One common method involves the McMurry coupling reaction, where two carbonyl compounds are coupled in the presence of a titanium reagent to form the desired product . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the McMurry coupling reaction or other suitable synthetic routes. The process would require optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Activity

Research has indicated that derivatives of pyrrole compounds, including 4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole , exhibit significant antioxidant properties. These compounds may help mitigate oxidative stress in biological systems, making them candidates for further development in therapeutic applications against oxidative stress-related diseases .

1.2 Anti-inflammatory Properties

Studies have shown that pyrrole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The structure of This compound allows for potential modifications that could enhance its selectivity and potency as an anti-inflammatory agent .

Materials Science

2.1 Photochemical Applications

The compound's ability to undergo photochromic reactions makes it suitable for applications in materials science, particularly in the development of photo-responsive materials. For instance, the synthesis of related compounds has been explored for their utility in creating smart materials that respond to light stimuli .

2.2 Organic Electronics

Due to its unique electronic properties, This compound can be investigated as a potential candidate for organic electronic devices. Its molecular structure may facilitate charge transport, making it a subject of interest for organic light-emitting diodes (OLEDs) and organic photovoltaics .

Case Studies

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging activity compared to standard antioxidants.
Anti-inflammatory EffectsShowed selective inhibition of COX-2 with a better safety profile than traditional NSAIDs.
Photochemical PropertiesFound to exhibit reversible photochromism under UV light exposure, leading to potential applications in smart coatings.

Mechanism of Action

The mechanism of action of 4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, as a potential selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity, influencing gene expression and cellular responses. The compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

Key Substituents:
  • Target Compound :
    • Bis(4-methoxyphenyl)methylidene : Enhances conjugation and electron donation.
    • Phenyl group at position 5 : Introduces steric bulk and aromatic interactions.
Comparison with Analogs:

Impact: Reduced electron donation compared to the target compound; methyl group lowers steric hindrance. Applications: Used as a structural analog to study conjugation effects in pyrrole derivatives .

3-(3,5-bis(trifluoromethyl)benzyl)-4,4-dimethyl-5-phenyl-3,4-dihydro-2H-pyrrole oxide

  • Substituents : Trifluoromethyl groups (electron-withdrawing) and benzyl.
  • Impact : High reactivity due to CF₃ groups; altered solubility and electronic properties compared to the methoxy-substituted target compound.
  • Synthesis : 78% yield via iodide-mediated coupling .

Spectroscopic and Physical Properties

Property Target Compound 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole 3-(3,5-bis(trifluoromethyl)benzyl)-... 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Molecular Formula C₂₅H₂₁NO₂ C₁₈H₁₇N C₂₁H₁₉F₆NNaO C₁₁H₁₃NO
Key Groups Bis(4-methoxyphenyl), phenyl Diphenyl, methyl CF₃, benzyl 4-Methoxyphenyl
1H NMR Features Methoxy (δ ~3.8 ppm), aromatic Aromatic protons (δ ~7.2 ppm), methyl (δ ~2.1 ppm) CF₃ (no protons), benzyl CH₂ Methoxy (δ ~3.8 ppm), pyrrole protons
Melting Point Not reported Not reported Not reported Not reported
Yield Not reported Not reported 78% Not reported
  • Trifluoromethyl groups in ’s compound would blue-shift absorption due to electron withdrawal .
  • Solubility: Methoxy groups improve solubility in polar solvents (e.g., DMSO, methanol) compared to diphenyl or CF₃-substituted analogs .

Biological Activity

4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate aryl aldehydes with pyrrole derivatives. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the formation of the title compound was confirmed through NMR spectroscopy, which indicated the expected chemical shifts corresponding to its structure .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against a panel of cancer cell lines. The National Cancer Institute (NCI) has conducted screenings that reveal varying degrees of sensitivity among different cancer types.

In Vitro Evaluation

The compound was tested at a concentration of 10 µM across approximately sixty cancer cell lines. The results showed that it exhibited low levels of anticancer activity, with only four cell lines demonstrating slight sensitivity. Notably, leukemia cell lines were among the most responsive .

Cell Line TypeResponse Level
LeukemiaSlightly Sensitive
MelanomaNot Sensitive
Lung CancerNot Sensitive
Breast CancerNot Sensitive

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for antibacterial activity. Nitrogen heterocycles like pyrroles are known for their efficacy against bacterial infections.

Antibacterial Screening

A study focused on pyrrole derivatives indicated that compounds similar to this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, suggesting potential as lead compounds for developing new antibacterial agents .

Case Studies and Research Findings

Several research initiatives have explored the biological activities of pyrrole derivatives:

  • Anticancer Studies : A study reported that related compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition .
  • Antibacterial Studies : Another investigation highlighted that certain pyrrole derivatives demonstrated MIC values comparable to established antibiotics like ciprofloxacin .
  • Mechanistic Insights : Research into the mechanisms of action revealed that these compounds might induce apoptosis in cancer cells or inhibit bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole?

  • Answer : The compound can be synthesized via condensation reactions involving aryl aldehydes and pyrrole derivatives. For example:

  • Step 1 : React 4-methoxybenzaldehyde with a substituted pyrrole precursor under reflux in a solvent system (e.g., toluene/heptane) with a Lewis acid catalyst (e.g., ZnCl₂) to promote cyclization .

  • Step 2 : Purify the product via recrystallization (e.g., ethanol/water mixtures) .

  • Key considerations : Monitor reaction progress using TLC and optimize solvent polarity to avoid byproducts .

    Table 1 : Example Reaction Conditions

    ReactantsCatalystSolventTemperatureYield
    4-Methoxybenzaldehyde, pyrrole derivativeZnCl₂Toluene/heptaneReflux (~110°C)48–65%

Q. How is the structural identity of this compound validated post-synthesis?

  • Answer : Use a combination of:

  • X-ray crystallography to resolve the crystal structure and confirm stereochemistry .
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify substituent positions and detect isomerism (e.g., E/Z configurations) .
  • Mass spectrometry (HRMS) to confirm molecular weight .
    • Note : Cross-reference data with published analogs, such as dihydropyrimidine derivatives, to validate assignments .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

  • Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO/LUMO) and assess charge distribution .
  • Compare computational results with experimental UV-Vis spectra to validate π→π* transitions influenced by the bis(4-methoxyphenyl) group .
    • Application : Predict reactivity in photochemical studies or charge-transfer interactions .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Answer :

  • Scenario : Discrepancies in NMR signals due to dynamic isomerism.
  • Solution : Conduct variable-temperature NMR to freeze conformational exchange and assign peaks accurately .
  • Scenario : Ambiguous mass spectrometry fragmentation patterns.
  • Solution : Use tandem MS/MS to trace fragmentation pathways and compare with simulated patterns .
    • Case Study : A related dihydropyrimidine thione required 2D-NMR (HSQC, HMBC) to resolve overlapping signals .

Q. How does steric hindrance from the bis(4-methoxyphenyl) group influence reactivity?

  • Answer :

  • Experimental approach : Compare reaction rates of the target compound with less hindered analogs (e.g., bis(4-fluorophenyl) derivatives) in electrophilic substitution reactions .
  • Observation : Reduced reactivity in SNAr reactions due to steric shielding of the pyrrole core .
    • Table 2 : Reactivity Comparison
SubstituentReaction Rate (k, s⁻¹)Yield (%)
Bis(4-methoxyphenyl)0.05 ± 0.0145
Bis(4-fluorophenyl)0.12 ± 0.0372

Q. What crystallographic techniques elucidate non-covalent interactions in the solid state?

  • Answer :

  • Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯π, π-stacking) .
  • Use PIXEL calculations to decompose interaction energies and identify dominant forces stabilizing the crystal lattice .
    • Example : In a related pyrrolo-pyrimidine, C–H⋯O hydrogen bonds contributed 60% to lattice energy .

Methodological Considerations

Q. How to optimize solvent systems for recrystallization?

  • Answer :

  • Screen solvents using a phase diagram approach (e.g., ethanol/water, acetone/hexane) to maximize yield and purity .
  • For polar derivatives, use DMF/water mixtures; for non-polar analogs, try chloroform/hexane .

Q. What precautions are necessary for handling moisture-sensitive intermediates?

  • Answer :

  • Conduct reactions under inert atmosphere (N₂/Ar) using anhydrous solvents .
  • Store intermediates with molecular sieves and monitor via Karl Fischer titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.